molecular formula C17H23N3O2 B2381941 3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2202520-22-5

3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2381941
CAS No.: 2202520-22-5
M. Wt: 301.39
InChI Key: DOCJCWZUUMZTHP-UHFFFAOYSA-N
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Description

3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator . LSD1 plays a critical role in maintaining balanced methylation levels on histone H3 lysine 4 (H3K4), and its overexpression is implicated in certain cancers, including leukemia and solid tumors . Researchers value this structural motif because it can act as a competitive inhibitor against dimethylated H3K4 substrates, potentially leading to increased cellular H3K4 methylation and inhibition of the proliferation of malignant cells . The integration of a methyloxazole moiety further enhances the molecular complexity, offering researchers a versatile intermediate for structure-activity relationship (SAR) studies. This compound is provided for investigational purposes to support the exploration of epigenetic therapies, enzyme kinetics, and cellular pathway analysis. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-4-3-7-18-17(13)22-11-15-5-8-20(9-6-15)10-16-12-21-14(2)19-16/h3-4,7,12,15H,5-6,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCJCWZUUMZTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=COC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multi-step organic synthesis. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the oxazole moiety. The final step involves the attachment of the pyridine ring through a methoxy linker. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the compound, followed by the addition of electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of partially or fully hydrogenated products.

Scientific Research Applications

3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole and piperidine moieties can play crucial roles in binding to these targets, while the pyridine ring may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridine + oxazole + piperidine 3-methylpyridine, 2-methyl-1,3-oxazol-4-yl, methoxy-piperidine linker ~302 (estimated) Balanced lipophilicity; oxazole enhances H-bonding and stability
3-Chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine Pyridine + oxazole + piperidine 4-chloropyridine (vs. 3-methyl) ~336.8 Chlorine’s electron-withdrawing effect may increase reactivity and binding affinity
3-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine Pyridine + oxadiazole + piperidine 1,2,4-oxadiazole (vs. oxazole) 302.378 Oxadiazole acts as a bioisostere for carboxylic acids; higher metabolic stability
3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine Pyridine + thiophene + piperidine Thiophene-carbonyl group (vs. oxazole) 378.49 Increased lipophilicity; sulfur enhances π-π stacking and membrane permeability
3-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine Pyridine + triazolo-pyridazine Triazolo[4,3-b]pyridazine core ~350 (estimated) Dual c-Met/Pim-1 inhibition; enhanced antitumor activity

Key Differences and Implications

  • Heterocyclic Substituents: Oxazole vs. Oxadiazole: Oxadiazole (in ) offers superior metabolic stability due to its resistance to enzymatic cleavage compared to oxazole. However, oxazole’s smaller size may improve target binding in sterically restricted pockets. Thiophene vs. Triazolo-pyridazine Core: Compounds like leverage fused heterocycles for dual kinase inhibition, a feature absent in the target compound but critical for multitargeted therapies.
  • Substituent Position and Electronic Effects :

    • The 3-methyl group on pyridine in the target compound provides electron-donating effects, stabilizing the aromatic ring. In contrast, the 4-chloro substituent in introduces electron-withdrawing effects, altering reactivity and binding kinetics.
  • Molecular Weight and Bioavailability :

    • The target compound’s estimated molecular weight (~302) is lower than thiophene derivatives (e.g., 378.49 in ), suggesting better compliance with Lipinski’s rule of five for oral bioavailability.

Research Findings and Pharmacological Insights

  • The oxazole-piperidine-pyridine framework is common in ligands for G-protein-coupled receptors (GPCRs) .
  • Triazolo-pyridazine Derivatives: Exhibit nanomolar IC₅₀ values against c-Met and Pim-1 kinases, highlighting the impact of fused heterocycles on potency .
  • Thiophene-carbonyl Analogs : Demonstrated moderate activity in antifungal assays, likely due to enhanced membrane interaction from sulfur .

Biological Activity

3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound notable for its potential biological activities. This compound features a pyridine ring, a methoxy group, and a piperidine ring substituted with an oxazole moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be described using the following structural formula:

C17H23N3O2\text{C}_{17}\text{H}_{23}\text{N}_{3}\text{O}_{2}

IUPAC Name: 2-methyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole.

InChI Key: DOCJCWZUUMZTHP-UHFFFAOYSA-N.

The biological activity of this compound is believed to involve interactions with various biological targets. The oxazole and piperidine moieties are likely critical for binding to these targets, which may include enzymes and receptors involved in disease processes. The presence of the methoxy group enhances the compound's solubility and stability, potentially increasing its bioavailability.

Biological Activities

Research indicates that compounds containing oxazole and piperidine structures often exhibit a range of biological activities:

  • Anticancer Activity: Compounds similar to 3-Methyl-2-{...} have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of oxazole have been reported to display IC50 values in the low micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
  • Anti-inflammatory Effects: Some studies suggest that oxazole derivatives can inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
  • Antimicrobial Properties: The presence of both oxazole and piperidine rings has been linked to enhanced antimicrobial activity, which could be beneficial in developing new antibiotics .

Case Studies

A notable study investigated the structure–activity relationship (SAR) of various oxazole derivatives, including those similar to 3-Methyl-2-{...}. The findings indicated that modifications to the piperidine ring significantly affected the compound's potency against cancer cells. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BCaCo-27.5
3-Methyl...OVXF 8999.27

These results underscore the importance of structural components in determining biological activity and highlight the potential of this class of compounds in drug development.

Comparative Analysis

When compared to similar compounds lacking specific moieties, such as 2-Methyl-3-(4-methylpiperidin-1-yl)pyridine or 4-Methyl-2-(piperidin-1-yl)pyridine , 3-Methyl-2-{...} demonstrates enhanced binding affinity and biological activity due to its unique structural features .

Q & A

Basic Question: What are the key synthetic steps for 3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine, and how are intermediates characterized?

Answer:
The synthesis typically involves:

  • Step 1: Preparation of the piperidine-4-ylmethoxy intermediate via nucleophilic substitution between 3-methyl-2-hydroxypyridine and a piperidine derivative .
  • Step 2: Functionalization of the piperidine nitrogen with a 2-methyl-1,3-oxazole moiety using alkylation or reductive amination .
  • Intermediate Characterization:
    • NMR Spectroscopy (1H/13C) confirms regiochemistry and substitution patterns.
    • HPLC-PDA ensures purity (>95%) by tracking retention times and UV profiles .

Advanced Question: How can coupling reactions between piperidine and oxazole moieties be optimized?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen .
  • Catalysis: Base catalysts (e.g., K₂CO₃) promote deprotonation for efficient alkylation .
  • Oxidative Conditions: Sodium hypochlorite in ethanol enables clean cyclization with minimal byproducts (73% yield) .
  • Temperature Control: Room temperature minimizes decomposition of sensitive intermediates .

Basic Question: What analytical techniques validate the compound’s molecular structure?

Answer:

  • Single-Crystal X-ray Diffraction: Resolves bond angles (e.g., C-O-C ~120°) and confirms stereochemistry .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • FTIR Spectroscopy: Identifies functional groups (e.g., C=N stretch at 1640–1680 cm⁻¹) .

Advanced Question: How do functional groups influence the compound’s reactivity?

Answer:

  • Piperidine Methoxy Group: Participates in hydrogen bonding with biological targets, enhancing solubility in polar solvents .
  • Oxazole Ring: Electron-deficient nature facilitates π-π stacking in receptor binding .
  • Pyridine Core: Acts as a weak base (pKa ~4.5), influencing pH-dependent stability in aqueous media .

Advanced Question: How can computational modeling predict structure-activity relationships (SAR)?

Answer:

  • Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like CYP450 .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability .
  • Pharmacophore Mapping: Identifies critical interactions (e.g., hydrogen bonds with oxazole’s nitrogen) .

Advanced Question: How to resolve contradictions in solubility data across studies?

Answer:

  • Method Standardization: Use consistent solvent systems (e.g., PBS pH 7.4 vs. DMSO) for reproducibility .
  • Hansen Solubility Parameters: Compare HSP values to identify outliers due to polymorphic forms .
  • Microscopy (SEM): Detect crystalline vs. amorphous phases affecting solubility .

Basic Question: What protocols ensure compound stability during storage?

Answer:

  • Storage Conditions: –20°C under argon to prevent oxidation of the oxazole ring .
  • Lyophilization: Freeze-drying in amber vials reduces hydrolysis of the methoxy group .
  • Stability Monitoring: Periodic HPLC analysis tracks degradation (e.g., <5% over 6 months) .

Advanced Question: What strategies improve yield in multi-step syntheses?

Answer:

  • Flow Chemistry: Continuous reactors minimize intermediate isolation steps, improving throughput .
  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 12 h to 30 min) for piperidine coupling .
  • Catalytic Recycling: Recover Pd catalysts via scavenger resins to reduce costs .

Basic Question: How is the compound’s biological activity assessed preclinically?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: IC50 determination against kinases (e.g., EGFR) using fluorescence polarization .
    • Cellular Uptake: LC-MS quantifies intracellular concentrations in cancer cell lines .
  • In Vivo Models: Pharmacokinetic profiling (Cmax, t1/2) in rodent plasma via LC-MS/MS .

Advanced Question: How to address synthetic challenges in scaling up the compound?

Answer:

  • Process Analytical Technology (PAT): Real-time monitoring with Raman spectroscopy optimizes reaction endpoints .
  • Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
  • Quality by Design (QbD): Design space modeling identifies critical parameters (e.g., temperature, stoichiometry) .

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